N-Cyclohexyl-5-fluoro-4-methylpyridine-2-carboxamide
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Overview
Description
N-Cyclohexyl-5-fluoro-4-methylpyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted with a cyclohexyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-5-fluoro-4-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of Substituents: The fluorine atom and the methyl group are introduced via electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide, while methylation can be done using methyl iodide or dimethyl sulfate.
Cyclohexyl Group Addition: The cyclohexyl group is typically introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the pyridine ring, such as a halide or a sulfonate ester.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the pyridine ring with cyclohexylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexyl-5-fluoro-4-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-Cyclohexyl-5-fluoro-4-methylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For instance, it could inhibit an enzyme by occupying its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-Cyclohexyl-4-methylpyridine-2-carboxamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-Cyclohexyl-5-chloro-4-methylpyridine-2-carboxamide: Substitutes fluorine with chlorine, potentially altering its chemical behavior and biological activity.
N-Cyclohexyl-5-fluoro-4-ethylpyridine-2-carboxamide: Replaces the methyl group with an ethyl group, impacting its steric and electronic properties.
Uniqueness: N-Cyclohexyl-5-fluoro-4-methylpyridine-2-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cyclohexyl-5-fluoro-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-7-12(15-8-11(9)14)13(17)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSTUFRDILYAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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